

The Discovery and Synthesis of 1,3-Diethyl 2-Oxopropanedioate: A Technical Guide

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Compound of Interest

Compound Name: 1,3-Diethyl 2-oxopropanedioate

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Abstract

1,3-Diethyl 2-oxopropanedioate, commonly known as diethyl mesoxalate or diethyl oxomalonate, is a vicinal tricarbonyl compound of significant interest in organic synthesis. Its highly electrophilic central carbonyl group, flanked by two ester functionalities, imparts unique reactivity, making it a versatile building block for a wide array of complex molecules. This technical guide provides a comprehensive overview of the discovery, chemical properties, and key synthetic methodologies for **1,3-diethyl 2-oxopropanedioate**. Detailed experimental protocols for prominent synthetic routes are presented, alongside a comparative analysis of their advantages and limitations. This document is intended to serve as a valuable resource for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development.

Introduction

1,3-Diethyl 2-oxopropanedioate (CAS No. 609-09-6) is the diethyl ester of mesoxalic acid (ketomalonic acid), the simplest of the α -ketodicarboxylic acids.^[1] Its structure is characterized by a central ketone flanked by two ethyl ester groups, resulting in a highly reactive electrophile. This reactivity has been harnessed in a variety of chemical transformations, including Diels-Alder reactions, cycloadditions, ene reactions, and aldol additions.^[1] The compound was first synthesized in a pure form in 1892 by Richard Anschütz and his colleagues.^[1] This guide will

detail the seminal discovery and explore the evolution of its synthesis to more modern, efficient, and scalable methods.

Physicochemical Properties

1,3-Diethyl 2-oxopropanedioate is a clear, colorless to yellow liquid.^[1] Upon exposure to humid air, it readily reacts with water to form a crystalline dihydrate, diethyl dihydroxymalonate.^[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of **1,3-Diethyl 2-Oxopropanedioate**

Property	Value	Reference
IUPAC Name	Diethyl 2-oxopropanedioate	[1]
Synonyms	Diethyl mesoxalate, Diethyl ketomalonate	[1]
CAS Number	609-09-6	[1]
Molecular Formula	C ₇ H ₁₀ O ₅	[1]
Molecular Weight	174.15 g/mol	[1]
Appearance	Clear colorless to yellow liquid	[1]
Density	1.142 g/cm ³	[1]
Boiling Point	208-210 °C (at 760 mmHg); 96-97 °C (at 12 mmHg)	[1]
Melting Point	-30 °C	[1]
Solubility	Highly soluble in water, ethanol, diethyl ether, chloroform	[1]
Refractive Index	1.425 (at 20 °C)	

Synthetic Methodologies

Several synthetic routes to **1,3-diethyl 2-oxopropanedioate** have been developed since its initial discovery. These methods primarily involve the oxidation of diethyl malonate or its derivatives. A comparison of the most prominent methods is provided in Table 2.

Table 2: Comparison of Key Synthetic Routes to **1,3-Diethyl 2-Oxopropanedioate**

Synthetic Method	Starting Material	Key Reagents	Reported Yield	Advantages	Disadvantages
Anschütz Synthesis (1892)	Alloxan	Barium hydroxide, Ethanol, HCl	Not reported	Historical significance	Multi-step, potentially low yielding
Oxidation via Nitrosation	Diethyl malonate	Sodium nitrite, Acetic acid, N ₂ O ₄	74-90% (crude)	High crude yield	Use of highly toxic and corrosive N ₂ O ₄
Ozonolysis	Diethyl ethylenemalonate	Ozone, Dichloromethane, Triphenylphosphine	~62%	Neutral reaction conditions	Requires specialized ozone generator, potential hazards of ozonides
Sodium Chlorite Oxidation	Diethyl malonate	Sodium chlorite (NaClO ₂)	up to 97%	High yield, uses a simple precursor	Requires careful pH control

Historical Synthesis: The Anschütz Method (1892)

The first reported synthesis of pure **1,3-diethyl 2-oxopropanedioate** was achieved by Richard Anschütz.^[1] The process involved the decomposition of the barium salt of alloxan to yield oxomalonic acid. This was followed by a Fischer esterification using ethanol and hydrogen chloride as a catalyst to produce the desired diethyl ester.^[1] While of great historical importance, this method is rarely used today due to the multi-step nature and the availability of more direct routes.

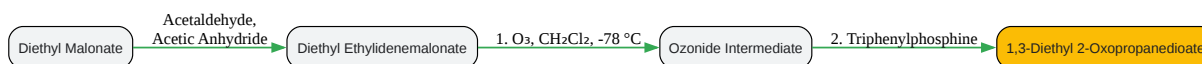


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Caption: The historical synthesis pathway developed by Anschütz.

Synthesis by Ozonolysis

A modern and relatively clean method for preparing **1,3-diethyl 2-oxopropanedioate** involves the ozonolysis of diethyl ethylidenemalonate. This method offers the advantage of proceeding under neutral conditions. The overall yield from the readily available diethyl malonate is in the range of 45-50%.



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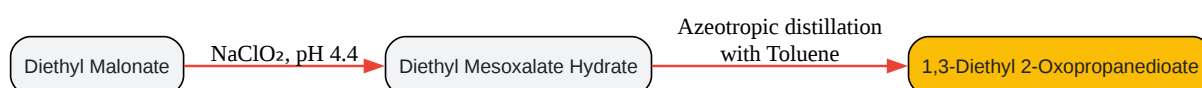
Caption: Ozonolysis workflow for the synthesis of **1,3-diethyl 2-oxopropanedioate**.

- Preparation of Diethyl Ethylidenemalonate: In a flask equipped with a reflux condenser, combine diethyl malonate (1.0 eq), acetaldehyde (1.5 eq), and acetic anhydride (1.5 eq). Heat the mixture to reflux for 4-6 hours. After cooling, distill the mixture under reduced pressure to isolate diethyl ethylidenemalonate (b.p. 102-106 °C at 10 mmHg). Yields are typically in the range of 68-86%.
- Ozonolysis: Dissolve diethyl ethylidenemalonate (1.0 eq) in dry dichloromethane and cool the solution to -78 °C (a dry ice/acetone bath). Bubble ozone through the solution until a persistent blue color indicates the presence of excess ozone.
- Workup: Purge the solution with nitrogen or oxygen to remove excess ozone. Add triphenylphosphine (1.1 eq) portion-wise to the cold solution to reduce the ozonide. Allow the reaction mixture to warm to room temperature.

- Purification: Concentrate the reaction mixture under reduced pressure. The desired product, **1,3-diethyl 2-oxopropanedioate**, can be purified by distillation from phosphorus pentoxide. This final distillation step is crucial for removing any water and triphenylphosphine oxide. The product is collected as a greenish-yellow oil.

Synthesis by Oxidation of Diethyl Malonate

Direct oxidation of diethyl malonate is another common approach. Various oxidizing agents have been employed, with sodium chlorite being a particularly efficient and high-yielding option.



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Caption: Synthesis via sodium chlorite oxidation of diethyl malonate.

- Reaction Setup: Suspend diethyl malonate (1.0 eq) in an aqueous solution. Adjust the pH to approximately 4.4 using a suitable buffer.
- Oxidation: Add an aqueous solution of sodium chlorite (NaClO₂, ~1.5 eq) dropwise to the stirred suspension while maintaining the temperature and pH. The reaction progress can be monitored by TLC or GC.
- Workup: Upon completion, quench any residual oxidant with a reducing agent such as sodium sulfite. Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
- Dehydration and Purification: The initial product is often the hydrate, diethyl dihydroxymalonate. To obtain the anhydrous form, the crude product is dissolved in toluene and subjected to azeotropic distillation to remove water. After the removal of toluene under reduced pressure, the final product, **1,3-diethyl 2-oxopropanedioate**, is obtained in high purity (up to 97% yield).

Applications in Synthesis

The high electrophilicity of the central carbonyl group in **1,3-diethyl 2-oxopropanedioate** makes it a powerful tool in organic synthesis. It readily undergoes nucleophilic attack and participates in various cycloaddition reactions. For instance, it can react with Grignard reagents, serve as a dienophile in Diels-Alder reactions, and undergo ene reactions with alkenes.[1] These reactions provide access to a diverse range of polyfunctionalized molecules that are valuable intermediates in the synthesis of pharmaceuticals and other complex organic targets.

Conclusion

Since its discovery by Richard Anschütz in 1892, **1,3-diethyl 2-oxopropanedioate** has become an important reagent in the synthetic organic chemist's toolbox. While the original synthesis from alloxan is of historical note, modern methods such as the ozonolysis of diethyl ethylidenemalonate and the direct oxidation of diethyl malonate with sodium chlorite offer more practical and higher-yielding routes to this versatile compound. The detailed protocols and comparative data presented in this guide are intended to assist researchers in the selection and execution of the most suitable synthetic strategy for their specific needs, thereby facilitating further exploration of the rich chemistry of this unique tricarbonyl compound.

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References

- 1. Diethyl oxomalonate - Wikipedia [en.wikipedia.org]
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